Methyl 4-tert-butylbenzoate
Description
Historical Trajectories and Evolution of Research on Benzoate (B1203000) Esters
The study of benzoate esters is intrinsically linked to the discovery and characterization of benzoic acid. Benzoic acid itself was discovered as early as the 16th century through the dry distillation of gum benzoin. wikipedia.org However, it was not until the work of Justus von Liebig and Friedrich Wöhler that its composition was determined, laying the groundwork for understanding its derivatives. wikipedia.org The term "ester" was coined in the first half of the 19th century by German chemist Leopold Gmelin. britannica.com
Early research into esters focused on their natural occurrence, as they are responsible for the characteristic fragrances of many flowers and fruits. britannica.com The development of esterification, the process of forming esters from an alcohol and a carboxylic acid, was a pivotal moment. The Fischer esterification, involving the reaction of carboxylic acids and alcohols in the presence of an acid catalyst, became a fundamental method. britannica.com Over the years, research has led to numerous synthesis methods, including reactions of acid chlorides with alcohols and transition-metal-catalyzed processes, broadening the scope and efficiency of ester production. researchgate.net This evolution in synthetic methodology has enabled the production and investigation of a vast array of benzoate esters, including structurally specific compounds like Methyl 4-tert-butylbenzoate.
Strategic Importance in Modern Organic Synthesis and Industrial Applications
This compound holds significant strategic importance as a key chemical intermediate. Its most prominent application is in the personal care industry, where it is a critical precursor for the synthesis of avobenzone. vinatiorganics.comvinatiorganics.com Avobenzone is a widely used UVA filter in sunscreen products, and its production often involves a Claisen condensation reaction between this compound and 4-methoxyacetophenone. sigmaaldrich.comchemicalbook.com
Beyond cosmetics, the compound's utility extends to several other industrial sectors:
Polymer Industry: It is used as an additive in the production of PVC heat stabilizers and as a nucleating agent for polypropylene (B1209903) (PP). lookchem.com
Coatings and Resins: It acts as an alkyd resin modifier, where it helps to improve properties such as luster, color, and chemical resistance. vinatiorganics.comlookchem.com
Lubricants: The ammonium (B1175870) salt of the corresponding acid can be used as an additive in cutting oils and lubricants to improve performance and prevent rust. lookchem.com
Chemical Synthesis: It serves as a starting material for other specialty chemicals, such as tris(4-tert-butylphenyl)methyl chloride. sigmaaldrich.comchemicalbook.com
The compound's versatility makes it a valuable building block in creating a range of downstream products. datainsightsmarket.com
Table 2: Industrial Applications of this compound
| Industry | Application |
|---|---|
| Personal Care & Cosmetics | Intermediate for Avobenzone (UVA filter) synthesis. sigmaaldrich.comvinatiorganics.com |
| Plastics & Polymers | Additive for PVC heat stabilizers; nucleating agent for PP. lookchem.com |
| Coatings | Alkyd resin modifier to enhance resin properties. vinatiorganics.com |
| Lubricants | Used to produce additives for cutting oils and lubricants. lookchem.com |
| Specialty Chemicals | Precursor for compounds like tris(4-tert-butylphenyl)methyl chloride. chemicalbook.com |
Current Research Landscape: Gaps, Challenges, and Emerging Opportunities
The contemporary research landscape for this compound is shaped by efforts to enhance production efficiency, address environmental concerns, and explore new applications.
Gaps and Challenges:
Synthesis Efficiency: While established synthesis methods exist, such as the esterification of p-tert-butyl benzoic acid or oxidation of p-tert-butyl toluene (B28343), there is ongoing research to develop more efficient and cost-effective production routes. vinatiorganics.comchemicalbook.com Classical catalysts like sulfuric acid can be difficult to recycle and may cause waste-acid pollution. mdpi.com
Environmental Regulations: Stringent environmental regulations necessitate the development of more sustainable and "green" manufacturing practices to manage chemical waste and reduce environmental impact. datainsightsmarket.com
Emerging Opportunities:
Sustainable Synthesis: A significant trend is the focus on eco-friendly production methods. datainsightsmarket.com Research into novel solid acid catalysts, for instance, aims to create systems that are highly efficient and easily recyclable, minimizing waste. mdpi.com The use of electrochemical methods is also being explored as a greener alternative for chemical synthesis. researchgate.net
New Applications: Researchers are exploring the use of this compound and its derivatives in new domains. For example, it has been used as a starting material to synthesize N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which have shown potential as urease inhibitors. mdpi.com
Market Growth: The global market for this compound is projected to grow, driven by increasing demand from the pharmaceutical and cosmetics sectors, particularly in emerging economies. datainsightsmarket.comquora.com This growth is expected to stimulate further innovation and capacity expansions by key manufacturers. datainsightsmarket.comarchivemarketresearch.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-tert-butylbenzoate | |
|---|---|---|
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InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJOAFHOIWPLT-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885360 | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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| Record name | Methyl 4-tert-butylbenzoate | |
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CAS No. |
26537-19-9 | |
| Record name | Methyl 4-tert-butylbenzoate | |
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| Record name | Methyl p-tert-butylbenzoate | |
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| Record name | Methyl 4-tert-butylbenzoate | |
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| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
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| Record name | Methyl 4-tert-butylbenzoate | |
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| Record name | METHYL P-TERT-BUTYLBENZOATE | |
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Synthetic Methodologies and Reaction Engineering for Methyl 4 Tert Butylbenzoate
Advanced Esterification Pathways
Homogeneous acid catalysis represents a conventional and widely studied approach for the synthesis of methyl 4-tert-butylbenzoate. This method involves the use of a soluble acid catalyst that is in the same phase as the reactants, typically in a liquid medium. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol (B129727). scispace.com
Brønsted acids are common catalysts for the Fischer esterification of 4-tert-butylbenzoic acid. scispace.com
Concentrated Sulfuric Acid (H₂SO₄): Traditionally, concentrated sulfuric acid has been employed as a catalyst for this reaction. google.com A typical procedure involves refluxing a mixture of 4-tert-butylbenzoic acid, methanol, and concentrated sulfuric acid. While effective in promoting the reaction, the use of sulfuric acid can lead to challenges such as equipment corrosion, and difficulties in catalyst separation and product purification due to side reactions like dehydration and carbonization. google.com
Methanesulfonic Acid (MSA): Methanesulfonic acid (CH₃SO₃H) has emerged as a highly efficient and more environmentally benign alternative to sulfuric acid. scispace.comgoogle.com It is a strong organic acid that effectively catalyzes the esterification with high conversion rates. scispace.com Parametric optimization studies have shown that optimal conditions using MSA as a catalyst can lead to high conversions of 4-tert-butylbenzoic acid. scispace.com For instance, a study using the Taguchi method identified optimal conditions as 10% catalyst concentration, a 5:1 methanol to acid molar ratio, and a 2-hour reaction time at a refluxing temperature of 67°C, achieving high conversion rates. scispace.com Kinetic studies have revealed that the reaction follows irreversible pseudo-second-order kinetics initially, transitioning to a reversible second-order rate. scispace.com
p-Toluenesulfonic Acid (p-TSA): p-Toluenesulfonic acid is another effective Brønsted acid catalyst for this esterification. smolecule.comniscair.res.in It is often favored for its selectivity and solubility in organic solvents. smolecule.com Research on the synthesis of methyl benzoate (B1203000) using p-toluenesulfonic acid-based deep eutectic solvents (DESs) has shown promising results, suggesting its potential as an efficient and recyclable catalytic system. researchgate.netrsc.org These DESs can act as both the catalyst and the reaction medium, simplifying the process. researchgate.net
Table 1: Comparison of Brønsted Acid Catalysts in the Esterification of 4-tert-Butylbenzoic Acid
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conc. H₂SO₄ | Reflux with excess methanol | High reactivity, low cost researchgate.net | Corrosion, side reactions, difficult separation google.com |
| MSA | 10% conc., 5:1 methanol/acid ratio, 67°C, 2h scispace.com | High conversion, "green" catalyst scispace.com | --- |
| p-TSA | Used in deep eutectic solvents researchgate.netrsc.org | Good selectivity, recyclable when used as DES smolecule.comresearchgate.net | --- |
Lewis acids, such as anhydrous ferric chloride (FeCl₃), can also catalyze the esterification of 4-tert-butylbenzoic acid. niscair.res.ingoogle.com Unlike Brønsted acids that donate protons, Lewis acids accept electron pairs, activating the carboxylic acid group towards nucleophilic attack. However, methods employing catalysts like ferric chloride often require strictly anhydrous conditions as the catalyst is susceptible to hydrolysis. google.com These reactions may also necessitate a distillation process to continuously remove the water formed during the reaction to drive the equilibrium towards the product side. google.com While effective, the handling of water-sensitive catalysts and the need for specialized equipment can be drawbacks. google.com
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of easy separation from the reaction mixture and the potential for recycling, which contributes to more environmentally friendly and cost-effective processes. smolecule.comdergipark.org.tr
Titanium Sulfate (B86663): Titanium sulfate has been identified as an environmentally friendly solid acid catalyst for the synthesis of this compound. google.com The process typically involves heating a mixture of 4-tert-butylbenzoic acid and methanol with titanium sulfate (10-20% by weight relative to the carboxylic acid) to reflux temperature for 5-8 hours. smolecule.comgoogle.com This method can achieve yields of 75-85% with product purities exceeding 98%. smolecule.comgoogle.com The catalyst can be recovered by hot filtration, although its activity may decrease after multiple uses. smolecule.com
Perfluorosulfonic Acid Resin: Perfluorosulfonic acid resins are highly acidic and stable solid catalysts. A method for preparing this compound involves the esterification of p-tert-butylbenzoic acid with methanol in the presence of a perfluorosulfonic acid resin catalyst. google.com For example, reacting the starting materials at 140°C and a pressure of 2 MPa for 4 hours with a 10% catalyst loading can result in a yield of 94% with a purity of ≥99.99%. google.com The catalyst can be separated by centrifugation and recycled. google.com
Polystyrene Sulfonic Acid Resin: Polystyrene sulfonic acid resins, such as Amberlyst-15, are widely used as solid acid catalysts. smolecule.comresearchgate.net These resins consist of a polystyrene backbone functionalized with sulfonic acid groups. researchgate.netsigmaaldrich.com They effectively catalyze the esterification of 4-tert-butylbenzoic acid with methanol. google.com A study using a D001 sulfonic acid resin catalyst at 120°C with a methanol to acid molar ratio of 8:1 and a 10 wt.% catalyst dosage achieved a 90% conversion of p-tert-butylbenzoic acid after 3 hours. xdhg.com.cn The catalytic performance is linked to the acid amount of the resin, and these catalysts demonstrate good thermal stability and can be recycled multiple times without significant loss of activity. xdhg.com.cn
Table 2: Performance of Heterogeneous Acid Catalysts
| Catalyst | Reaction Conditions | Yield/Conversion | Key Advantages |
|---|---|---|---|
| Titanium Sulfate | Reflux, 5-8 hours smolecule.comgoogle.com | 75-85% yield smolecule.comgoogle.com | Environmentally friendly google.com |
| Perfluorosulfonic Acid Resin | 140°C, 2 MPa, 4 hours google.com | 94% yield google.com | High yield and purity, recyclable google.com |
| Polystyrene Sulfonic Acid Resin | 120°C, 3 hours xdhg.com.cn | 90% conversion xdhg.com.cn | Good thermal stability, easily separated, recyclable xdhg.com.cn |
A novel approach for the synthesis of this compound involves the aerobic photo-oxidation of methyl aromatics. scispace.com This method utilizes an organophotocatalyst, such as anthraquinone-2,3-dicarboxylic acid, to facilitate the direct conversion of p-tert-butyl toluene (B28343) to this compound in the presence of light and air (oxygen). scispace.comlookchem.com This pathway offers a more direct route from the hydrocarbon precursor, potentially reducing the number of synthetic steps.
Electrochemical methods present an alternative for the synthesis of this compound and its derivatives. One such method involves the direct anodic oxidation of p-substituted toluenes in methanol. acs.org Furthermore, this compound itself can act as an electron-transfer mediator in electrochemical reactions. sci-hub.seresearchgate.net For instance, it has been used to mediate the electroreductive cyclization of 2-allyloxybromobenzenes followed by carboxylation to produce 2,3-dihydrobenzofuran-3-ylacetic acids. sci-hub.sescispace.com In these reactions, the one-electron reduction of this compound forms a radical anion, which then transfers an electron to the substrate to initiate the desired radical cyclization. sci-hub.se This highlights the role of this compound in facilitating complex organic transformations through electrochemical means. researchgate.netnih.gov
Homogeneous Acid-Catalyzed Esterification of 4-tert-Butylbenzoic Acid with Methanol
Mechanistic Elucidation and Kinetic Studies in Synthesis
The synthesis of this compound from 4-tert-butylbenzoic acid and methanol is a topic of significant academic and industrial interest. Understanding the reaction's mechanism and kinetics is crucial for optimizing yield and production efficiency.
Determination of Reaction Rate Laws and Kinetic Models
The esterification of 4-tert-butylbenzoic acid with methanol, catalyzed by methane (B114726) sulphonic acid, has been subject to detailed kinetic analysis. niscair.res.inscispace.com Research has established that the reaction kinetics are complex and cannot be described by a simple order model throughout the entire process. scispace.com
A kinetic investigation into the reaction has revealed a two-stage process. niscair.res.inscispace.com Initially, the reaction follows an irreversible pseudo-second-order rate law. niscair.res.inscispace.com As the reaction progresses and the concentration of products increases, it transitions to a reversible second-order rate. niscair.res.inscispace.com A comprehensive kinetic model incorporating both phases has been developed and shows good agreement with experimental data. niscair.res.inscispace.com This model is essential for predicting reaction conversion and for the design of industrial-scale reactors.
In a related study focusing on a deep eutectic solvent (DES) as the catalyst, the reaction kinetics of 4-tert-butylbenzoic acid and methanol were investigated between 332.15 K and 349.15 K. lookchem.comresearchgate.net The experimental data from this system were effectively described by a pseudo-homogeneous model. lookchem.comresearchgate.net
Proposed Mechanistic Pathways of Esterification Reactions
The synthesis of this compound from 4-tert-butylbenzoic acid and methanol is a classic example of a Fischer esterification reaction. scispace.com The generally accepted mechanism, particularly in the presence of an acid catalyst like methane sulphonic acid or sulfuric acid, proceeds through several key steps. scispace.commdpi.com
The reaction is initiated by the protonation of the carbonyl oxygen of 4-tert-butylbenzoic acid by the acid catalyst. scispace.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. scispace.com This step results in the formation of a tetrahedral intermediate. scispace.com
Following the formation of the tetrahedral intermediate, a proton transfer occurs, leading to the elimination of a water molecule. The final step involves the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final product, this compound. scispace.com
Process Optimization and Principles of Green Chemistry in Production
Optimizing the synthesis of this compound involves not only maximizing yield but also adhering to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This includes the use of statistical optimization techniques, sustainable catalysts, and environmentally benign solvents.
Application of Statistical Optimization Techniques (e.g., Taguchi Method, ANOVA)
Statistical methods are powerful tools for optimizing reaction conditions by efficiently exploring the effects of multiple variables. For the synthesis of this compound, the Taguchi method has been successfully employed to optimize parameters for the esterification of 4-tert-butylbenzoic acid. niscair.res.inscispace.com
In one such study, an L9 orthogonal array was used to investigate the influence of three key process parameters: catalyst concentration, the molar ratio of methanol to acid, and reaction time. niscair.res.inscispace.com The response variable monitored was the conversion of the acid. niscair.res.inscispace.com Through the analysis of signal-to-noise (S/N) ratios and Analysis of Variance (ANOVA), the optimal conditions were determined. niscair.res.inscispace.comresearchgate.net The ANOVA results are crucial for identifying which parameters have a statistically significant effect on the reaction outcome. researchgate.net
The optimized parameters found using this statistical approach were a 10% catalyst (methane sulphonic acid) concentration, a 5:1 molar ratio of methanol to 4-tert-butylbenzoic acid, and a reaction time of 2 hours at a refluxing temperature of 67°C. niscair.res.inscispace.comresearchgate.net
Table 1: Optimal Reaction Parameters Determined by Taguchi Method
| Parameter | Optimal Value |
|---|---|
| Catalyst Concentration (wt%) | 10 |
| Methanol to Acid Molar Ratio | 5:1 |
| Reaction Time (hours) | 2 |
| Temperature (°C) | 67 |
Data sourced from Kumari et al. (2019). niscair.res.inscispace.com
Development and Evaluation of Sustainable Catalytic Systems
The development of green and sustainable catalytic systems is a cornerstone of modern chemical synthesis. For the production of this compound, research has moved beyond traditional corrosive mineral acids like concentrated sulfuric acid. google.com
Methane Sulphonic Acid (MSA) has been identified as a green catalyst for this reaction. niscair.res.inscispace.com It offers high catalytic activity under relatively mild conditions. scispace.com
Sulfonic acid-type ion-exchange resins represent another class of sustainable catalysts. google.comxdhg.com.cn These solid acid catalysts are environmentally friendly, easy to separate from the reaction mixture, and can be recycled, which is a significant advantage in industrial processes. google.comxdhg.com.cn Among various resins tested, the D001 sulfonic acid resin demonstrated the best catalytic performance. xdhg.com.cn Using this catalyst, a 90% conversion of p-tert-butylbenzoic acid was achieved after 3 hours at 120°C, with a methanol to acid molar ratio of 8:1 and a 10 wt.% catalyst dosage. xdhg.com.cn Importantly, the catalyst maintained stable and high catalytic performance after being reused for six cycles. xdhg.com.cn
Table 2: Performance of D001 Sulfonic Acid Resin Catalyst
| Parameter | Value |
|---|---|
| Reaction Temperature (°C) | 120 |
| Methanol to PTBBA Molar Ratio | 8:1 |
| Catalyst Dosage (wt.%) | 10 |
| Reaction Time (h) | 3 |
| PTBBA Conversion Rate (%) | 90 |
| Reusability | Stable for 6 cycles |
Data sourced from a study on efficient sulfonic acid resin catalysts. xdhg.com.cn
Exploration of Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in green chemistry. Efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives in the synthesis of this compound.
Deep Eutectic Solvents (DESs) have emerged as promising green catalysts and solvent systems. lookchem.comresearchgate.net One study investigated the use of a DES prepared by combining choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid monohydrate (PTSA). lookchem.comresearchgate.net A DES with a 1:1.5 molar ratio of ChCl to PTSA was found to have superior physical properties and catalytic performance. lookchem.comresearchgate.net
A key advantage of this DES system is the ease of catalyst separation. lookchem.comresearchgate.net The catalyst can be easily separated from the reaction system without the need for an extractant and maintains stable performance over multiple recycling instances, highlighting its potential as an efficient and environmentally friendly catalyst for the esterification of p-tert-butylbenzoic acid. lookchem.comresearchgate.net
Advanced Spectroscopic and Computational Analysis of Methyl 4 Tert Butylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterizationchemicalbook.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the detailed molecular structure of Methyl 4-tert-butylbenzoate. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)chemicalbook.com
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, a result of their coupling with adjacent protons. The nine equivalent protons of the tert-butyl group produce a sharp singlet, while the three protons of the methyl ester group also appear as a singlet at a different chemical shift.
A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows the following characteristic peaks:
A doublet at approximately 7.97 ppm, corresponding to the two aromatic protons ortho to the ester group.
A doublet at about 7.45 ppm, representing the two aromatic protons meta to the ester group. rsc.org
A singlet for the methyl ester protons at around 3.90 ppm. rsc.org
A singlet for the tert-butyl protons at approximately 1.34 ppm. rsc.org
The integration of these signals confirms the ratio of the protons in the molecule, consistent with its structure.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~7.97 | Doublet | 2 x Ar-H (ortho to COOCH₃) |
| ~7.45 | Doublet | 2 x Ar-H (meta to COOCH₃) |
| ~3.90 | Singlet | 3 x -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)chemicalbook.com
The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal.
Key signals in the ¹³C NMR spectrum include:
A signal for the carbonyl carbon of the ester group, typically found in the range of 166-167 ppm. rsc.org
Signals for the aromatic carbons. The carbon attached to the tert-butyl group (quaternary) appears around 156.4 ppm, while the other aromatic carbons resonate at approximately 129.5 ppm, 128.2 ppm, and 125.3 ppm. rsc.org
The signal for the quaternary carbon of the tert-butyl group is observed around 35.1 ppm. rsc.org
The signal for the methyl carbons of the tert-butyl group appears at about 31.2 ppm. rsc.org
The methyl ester carbon gives a signal around 52.1 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166.2 | C=O (Ester) |
| ~156.4 | Ar-C (quaternary, attached to t-Bu) |
| ~129.5 | Ar-CH |
| ~128.2 | Ar-C (quaternary, attached to C=O) |
| ~125.3 | Ar-CH |
| ~52.1 | -OCH₃ |
| ~35.1 | -C(CH₃)₃ (quaternary) |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. The molecular weight of this compound is 192.25 g/mol . vinatiorganics.comvinatiorganics.com HRMS provides a precise mass measurement, which helps in confirming the molecular formula, C₁₂H₁₆O₂. nist.govnist.govnist.gov
Electron Ionization (EI) is a common technique used in mass spectrometry. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 192. nist.gov The fragmentation pattern provides further structural information. A significant fragment is often observed at m/z 177, corresponding to the loss of a methyl group (-CH₃) from the tert-butyl group.
Gas Chromatography for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) is a standard method for assessing the purity and performing quantitative analysis of this compound. nist.govnist.govscispace.com This technique separates components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. For this compound, which has a boiling point of around 122-124 °C at 9 mmHg, GC is an ideal analytical method. vinatiorganics.comchemicalbook.comsigmaaldrich.com
In a typical GC analysis, a solution of the sample is injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the sample through the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis. Purity levels of greater than 98.0% are commonly reported for commercial grades of this compound. tcichemicals.comthermofisher.com
Thermodynamic Property Determination for Phase Equilibria and Process Design
Understanding the thermodynamic properties of this compound, such as its solubility and vapor pressure, is essential for designing and optimizing industrial processes like crystallization, separation, and purification.
Measurement and Modeling of Solubility in Pure and Mixed Solvents
The solubility of a compound is a critical parameter in process design. Studies have been conducted to measure the solubility of related compounds, such as para-tert-butylbenzoic acid, in this compound itself and in various binary solvent mixtures. researchgate.netacs.org For instance, the solid-liquid phase equilibrium of para-tert-butylbenzoic acid has been determined in a binary mixture of methanol (B129727) and this compound. researchgate.netacs.org In this specific system, a maximum solubility was observed at a particular mole fraction of methanol, indicating complex solute-solvent interactions. researchgate.net
This compound is described as being slightly soluble in water but miscible with organic solvents like ethanol (B145695) and ether. vinatiorganics.comchemicalbook.com The solubility data in different solvents are crucial for selecting appropriate solvent systems for reactions and purifications. These experimental data are often correlated with thermodynamic models like the modified Apelblat equation and the NRTL model to predict solubility at different temperatures and compositions, aiding in process optimization. researchgate.net
Vapor pressure data is also vital for distillation and other vapor-liquid equilibrium processes. The vapor pressure of this compound has been measured over a range of temperatures, and the data has been correlated using equations like the Antoine equation. acs.orgresearchgate.net From this, thermodynamic properties such as the enthalpy of vaporization can be determined, which was found to be 51.24 kJ/mol at its atmospheric boiling point of 531.11 K. acs.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| p-tert-butylbenzoic acid |
| p-tert-butyltoluene |
| Methanol |
| Ethanol |
| Ether |
| Deuterated chloroform |
| Helium |
| Nitrogen |
| para-tert-butylbenzoic acid |
| 4-methoxyacetophenone |
| tris(4-tert-butylphenyl)methyl chloride |
| Avobenzone |
| Acetic acid |
| Lead acetate |
| Cobalt acetate |
| Sodium bromide |
| Nitric acid |
| Dimethyl phthalate (B1215562) |
| Methyl benzoate (B1203000) |
| Methane (B114726) sulphonic acid |
| Sulfuric acid |
| Hydrochloric acid |
| Hydroiodic acid |
| Phosphoric acid |
| paratoluene sulfonic acid |
| Ferric chloride |
| Dimethyl piperazine |
| Methyl sulfonyl methane |
Correlation with Modified Apelblat, λh (Buchowski), and NRTL Models
The solubility of a related compound, para-tert-butylbenzoic acid, has been studied in various solvents, including this compound. researchgate.netacs.org Experimental solubility data for para-tert-butylbenzoic acid in both pure solvents and a binary mixture of methanol and this compound were correlated using several thermodynamic models: the modified Apelblat equation, the λh (Buchowski) equation, and the Non-Random Two-Liquid (NRTL) model. researchgate.netacs.org
Among these models, the modified Apelblat equation was found to provide a better correlation with the experimental data compared to the λh and NRTL models. researchgate.net This suggests its suitability for describing the solid-liquid equilibrium of this system. The parameters for these models are determined by fitting them to the experimental solubility data. For the NRTL model, interaction parameters are reported, with the root-mean-square deviation (RMSD) values indicating the goodness of fit. For instance, in a methanol and this compound binary solvent system, the largest RMSD for the NRTL model was 4.89 × 10⁻³ at a specific mole fraction of methanol. researchgate.net
The successful application of these models is crucial for the design and optimization of separation and purification processes involving these compounds. acs.org
Solute-Solvent Interaction Thermodynamics (Enthalpy, Entropy, Gibbs Free Energy of Dissolution)
To understand the interactions between a solute and a solvent system, the thermodynamic properties of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are determined. acs.org For the dissolution of para-tert-butylbenzoic acid in various solvents, including this compound, these properties were calculated from the experimental solubility data at different temperatures using the van't Hoff equation. researchgate.netacs.org
The dissolution process was found to be endothermic, indicating that heat is absorbed from the surroundings. researchgate.net It was also determined to be an entropy-driven process. researchgate.net The positive values for both enthalpy and entropy of dissolution suggest that the process is favored by an increase in disorder and requires energy input to overcome the lattice energy of the solid solute and the solvent-solvent interactions.
Isothermal titration microcalorimetry (ITC) has been used to determine the binding free energies and enthalpies for the inclusion of 4-tert-butylbenzoate with β-cyclodextrin and its methylated derivatives. beilstein-journals.org This technique provides direct measurement of the heat changes associated with binding events, allowing for the calculation of thermodynamic parameters. The results showed that the binding of 4-tert-butylbenzoate to these hosts is an exothermic process. beilstein-journals.org
Vapor Pressure and Enthalpy of Vaporization by Ebulliometry and Antoine Equation
The vapor pressure of this compound has been experimentally measured using ebulliometry over a temperature range. One study measured the vapor pressure from 400.15 K to 532.25 K. acs.orgacs.org Another study reported measurements from 398.3 K to 492.4 K for pressures ranging from 1.21 to 34.66 kPa using a Swietoslawski-type ebulliometer. researchgate.netacs.orgnist.gov
The experimental vapor pressure data were successfully correlated using the Antoine equation :
log₁₀(P) = A - (B / (T + C))
where P is the vapor pressure and T is the temperature. The Antoine constants (A, B, and C) were determined by fitting the equation to the experimental data. acs.orgresearchgate.net For example, one set of reported Antoine parameters is A = 18.031, B = 7261.445, and C = 8.857 K. researchgate.netacs.orgnist.gov The average relative deviation (ARD) for the Antoine equation correlation was found to be as low as 0.41%, indicating a good fit. acs.orgacs.org
From the vapor pressure data, the normal boiling point of this compound was determined to be 531.11 K. acs.orgacs.org
The molar enthalpy of vaporization (ΔvapH) , which is the energy required to transform a liquid into a gas, was also calculated. At the normal boiling point, the molar enthalpy of vaporization was found to be 51.24 kJ/mol, calculated using the Clausius-Clapeyron equation. acs.orgacs.org The standard molar enthalpy of vaporization at 298.15 K (ΔlgHmθ(298.15 K)) has been evaluated using Othmer's method with reference substances like dimethyl phthalate and methyl benzoate, yielding values of 71.39 and 71.92 kJ/mol, respectively. acs.org Another study reported a value of 57.49 kJ/mol for the standard vaporization enthalpy at 298.15 K. researchgate.netacs.orgnist.gov
Table 1: Vapor Pressure and Thermodynamic Properties of this compound
| Property | Value | Method/Conditions | Reference |
|---|---|---|---|
| Vapor Pressure Range | 1.21 - 34.66 kPa | T = 398.3 - 492.4 K (Ebulliometry) | researchgate.netacs.orgnist.gov |
| Vapor Pressure Range | - | T = 400.15 - 532.25 K (Ebulliometry) | acs.orgacs.org |
| Normal Boiling Point (Tb) | 531.11 K | Calculated from Antoine Equation | acs.orgacs.org |
| Molar Enthalpy of Vaporization at Tb | 51.24 kJ/mol | Clausius-Clapeyron Equation | acs.orgacs.org |
| Standard Molar Enthalpy of Vaporization at 298.15 K | 71.39 kJ/mol | Othmer's Method (Ref: Dimethyl phthalate) | acs.org |
| Standard Molar Enthalpy of Vaporization at 298.15 K | 71.92 kJ/mol | Othmer's Method (Ref: Methyl benzoate) | acs.org |
| Standard Molar Enthalpy of Vaporization at 298.15 K | 57.49 kJ/mol | Clarke-Glew Equation | researchgate.netacs.orgnist.gov |
| Antoine Constant A | 18.031 | - | researchgate.netacs.orgnist.gov |
| Antoine Constant B | 7261.445 | - | researchgate.netacs.orgnist.gov |
| Antoine Constant C | 8.857 K | - | researchgate.netacs.orgnist.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and predict the reactivity of molecules containing the 4-tert-butylbenzoate moiety. iucr.orgnih.govscilit.comsapub.org These calculations provide insights into molecular geometry, electronic properties, and spectroscopic behavior.
For instance, in a study of 2-oxo-2H-chromen-7-yl 4-tert-butylbenzoate, quantum chemical calculations were performed to complement experimental X-ray diffraction data. iucr.orgnih.govscilit.com The calculated geometric parameters, such as bond lengths and angles, were found to be in good agreement with the experimental structure. iucr.orgnih.govscilit.com However, some discrepancies can be observed, such as the calculated torsion angle between the coumarin (B35378) ring system and the benzoate ring being slightly lower than the experimentally observed value. iucr.orgnih.govscilit.com
Furthermore, these calculations can predict electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. sapub.org For a derivative, (coumarin-6-yl)-4-tert-butylbenzoate, the HOMO-LUMO energy gap was calculated to be 4.45 eV. sapub.org
Molecular electrostatic potential (MEP) analysis, another output of quantum chemical calculations, helps in identifying the electron-rich and electron-deficient regions of a molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack. sapub.org
Molecular Dynamics Simulations for Conformational and Solvation Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and solvation of molecules. researchgate.net These simulations model the movement of atoms and molecules over time, providing a detailed picture of their behavior in different environments.
In the context of polymers containing 4-tert-butylbenzoate units, MD simulations have been used to analyze the probability of different conformations. researchgate.net Specifically, these simulations helped in understanding the formation of intramolecular excimers in copolymers of N-vinylcarbazole and vinyl p-tert-butyl-benzoate. researchgate.net By analyzing the trajectories from MD simulations, researchers can evaluate the occurrence and types of specific conformations that lead to certain photophysical phenomena. researchgate.net
While direct MD simulation studies specifically on the solvation of the individual this compound molecule were not prominently found in the search results, this technique is widely applicable for such analysis. A typical MD simulation would involve placing a this compound molecule in a box of solvent molecules (e.g., water, methanol) and simulating their interactions over time. This would provide information on the solvation shell structure, the orientation of solvent molecules around the solute, and the thermodynamics of solvation.
Reactivity and Reaction Mechanisms Involving Methyl 4 Tert Butylbenzoate
Catalytic Hydrogenation Reactions of Benzoate (B1203000) Esters
The reduction of benzoate esters, such as methyl 4-tert-butylbenzoate, to the corresponding alcohols is a significant transformation in organic synthesis. This process is often accomplished through catalytic hydrogenation, which involves the use of molecular hydrogen in the presence of a metal catalyst. The efficiency and outcome of this reaction are highly dependent on the reaction conditions, the nature of the catalyst, and the substrate's structure.
The catalytic hydrogenation of esters can proceed through various mechanistic pathways, with the "dissociated" and "associative" mechanisms being two prominent models. These pathways describe the mode of interaction between the catalyst, the substrate, and hydrogen.
In a dissociative pathway , the catalytic cycle is initiated by the dissociation of a ligand from the metal center, creating a vacant coordination site. This allows for the coordination and subsequent activation of the ester's carbonyl group. The reaction then proceeds through a series of steps involving oxidative addition of hydrogen, hydride transfer, and elimination of the alcohol product.
Conversely, an associative pathway involves the direct interaction of the substrate with the intact catalyst complex. In this mechanism, the ester coordinates to the metal center without the prior dissociation of a ligand. The subsequent steps of hydrogen activation and transfer then take place within this associated complex. The choice between a dissociative and associative pathway is influenced by factors such as the steric bulk of the ligands and the substrate, as well as the electronic properties of the metal center.
The choice of the metal center and the surrounding ligand system is crucial in determining the catalytic activity and selectivity of the hydrogenation reaction. Ruthenium complexes, particularly those featuring pincer-type ligands, have emerged as highly effective catalysts for the hydrogenation of esters.
Pincer ligands are tridentate ligands that bind to the metal center in a meridional fashion, providing a stable and well-defined coordination environment. The steric and electronic properties of these ligands can be fine-tuned to optimize catalytic performance. For instance, the hemilabile nature of some pincer ligands, where one of the coordinating arms can reversibly dissociate, can facilitate the creation of a vacant site required for substrate coordination, often favoring a dissociative mechanism. elsevierpure.com
Ruthenium complexes with N,N,N-pincer ligands incorporating pyridylidene amide (PYA) moieties have demonstrated success in the transfer hydrogenation of various substrates. nih.gov The design of these ligands plays a key role in enhancing catalytic performance, particularly for challenging substrates. nih.gov
The steric hindrance around the ester group can significantly impact the rate and mechanism of catalytic hydrogenation. Comparative studies involving methyl benzoate and the more sterically hindered tert-butyl benzoate have provided valuable insights into these effects.
In a study utilizing specific Ruthenium(II) complexes, it was observed that the catalytic activity for the hydrogenation of tert-butyl benzoate was surprisingly higher than that for methyl benzoate. researchgate.net This counterintuitive result suggests that steric factors can influence the reaction in complex ways, potentially by affecting the binding mode of the substrate or the stability of key intermediates in the catalytic cycle. The nature of the ligand system on the ruthenium center also plays a critical role in mediating these steric effects.
The following table presents a comparison of the catalytic hydrogenation of methyl benzoate and tert-butyl benzoate using two different Ruthenium(II) complexes.
| Entry | Substrate | Catalyst | Time (h) | Conversion (%) |
| 1 | Methyl benzoate | Complex 2 | 2 | >99 |
| 2 | tert-Butyl benzoate | Complex 2 | 2 | >99 |
| 3 | Methyl benzoate | Complex 5 | 2 | 85 |
| 4 | tert-Butyl benzoate | Complex 5 | 2 | >99 |
Data adapted from a comparative study on the catalytic hydrogenation of benzoate esters. researchgate.net
Ester Hydrolysis Reaction Mechanisms
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry. The mechanism of this reaction is highly dependent on the reaction conditions (acidic or basic) and the structure of the ester, particularly the steric environment around the carbonyl group and the alkoxy group.
Under basic conditions, the hydrolysis of most esters, including p-substituted methyl benzoates like this compound, proceeds through a bimolecular acyl cleavage (BAc2) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.
The key steps of the BAc2 mechanism are:
Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Leaving group departure: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion is expelled as the leaving group.
Proton transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727).
The presence of the para-tert-butyl group in this compound is not expected to provide significant steric hindrance to the attack at the carbonyl carbon, thus favoring the BAc2 pathway.
In cases of significant steric hindrance around the carbonyl group, the BAc2 mechanism can be slowed down to such an extent that an alternative pathway, the bimolecular alkyl cleavage (BAL2) mechanism, becomes operative. This mechanism is particularly relevant for sterically hindered analogues of this compound, such as methyl 2,4,6-tri-tert-butylbenzoate.
In the BAL2 mechanism, the hydroxide ion acts as a nucleophile and attacks the alkyl (methyl) carbon of the ester in an SN2 fashion. This results in the cleavage of the alkyl-oxygen bond, directly producing the carboxylate anion and methanol.
Isotopic labeling studies have been instrumental in distinguishing between the BAc2 and BAL2 mechanisms. For instance, the hydrolysis of methyl 2,4,6-tri-tert-butylbenzoate in the presence of H₂¹⁸O has been shown to proceed with alkyl-oxygen fission, providing strong evidence for the BAL2 mechanism. cdnsciencepub.com In this highly hindered system, the bulky ortho-tert-butyl groups effectively shield the carbonyl carbon from nucleophilic attack, making the attack on the less hindered methyl group the more favorable pathway. cdnsciencepub.com
The following table summarizes the predominant hydrolysis mechanism for different methyl benzoates, highlighting the effect of steric hindrance.
| Compound | Predominant Hydrolysis Mechanism | Key Structural Feature |
| Methyl benzoate | BAc2 | Unhindered carbonyl group |
| This compound | BAc2 | Para-substituent with minimal steric effect on the carbonyl |
| Methyl 2,4,6-trimethylbenzoate | BAc2 | Ortho-methyl groups providing some steric hindrance |
| Methyl 2,4,6-tri-tert-butylbenzoate | BAL2 | Bulky ortho-tert-butyl groups providing significant steric hindrance |
This shift in mechanism from BAc2 to BAL2 with increasing steric hindrance around the ester's carbonyl group is a classic example of how molecular structure dictates reaction pathways.
Kinetic and Isotopic Analysis for Mechanism Elucidation
Detailed kinetic and isotopic studies specifically focused on reactions mediated by this compound are not extensively documented in publicly available literature. However, the principles of kinetic and isotopic analysis are fundamental to understanding the mechanisms of the electrochemical reactions in which it participates.
Kinetic analysis would involve measuring reaction rates under varying conditions (e.g., substrate concentration, mediator concentration, current density) to determine the reaction order and rate constants. Such data provides insight into the rate-determining steps of the multi-step electrochemical processes.
Isotopic labeling, using isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool for elucidating reaction mechanisms. uea.ac.uk For instance, by strategically placing an isotopic label on the substrate or mediator, one could track the movement of specific atoms throughout the reaction sequence. The determination of kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution, can help identify bond-breaking events in the rate-determining step. While specific KIE data for this compound-mediated reactions is not available, this technique remains a crucial methodology for mechanistic investigation in organic electrochemistry. uea.ac.uk
Electrochemical Reactions as an Electron Transfer Mediator
This compound serves as an effective electron transfer mediator in electrochemical synthesis. In this role, it facilitates the reduction of substrates that are difficult to reduce directly at the electrode surface. The mediator accepts an electron from the cathode to form a radical anion, which then transfers the electron to the substrate molecule. This process regenerates the neutral mediator, which can then participate in another electron transfer cycle.
This mediation is particularly useful in generating radical intermediates under mild conditions. For example, this compound has been successfully used as an electron-transfer mediator for the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and their analogs through an electrochemical aryl radical generation process. acs.org
The function of this compound as an electron transfer mediator hinges on its ability to form a stable radical anion. researchgate.net Upon accepting an electron from the cathode, it is converted into the this compound radical anion. This species is a potent reducing agent capable of transferring an electron to a suitable substrate, such as an aryl halide.
The general process can be summarized in the following steps:
Formation of Mediator Radical Anion: this compound (M) is reduced at the cathode (e⁻) to form its radical anion (M•⁻).
M + e⁻ → M•⁻
Electron Transfer to Substrate: The mediator radical anion (M•⁻) transfers an electron to the substrate (e.g., an aryl halide, Ar-X), regenerating the neutral mediator (M) and forming the substrate's radical anion (Ar-X•⁻).
M•⁻ + Ar-X → M + Ar-X•⁻
Formation of Aryl Radical: The substrate radical anion (Ar-X•⁻) rapidly fragments to generate an aryl radical (Ar•) and a halide anion (X⁻).
Ar-X•⁻ → Ar• + X⁻
This generated aryl radical is a highly reactive intermediate that can then participate in various subsequent reactions. The role of the this compound is catalytic, as it is continuously regenerated at the electrode surface.
A significant application of this compound-mediated electrochemistry is in the construction of complex molecular skeletons. researchgate.net Specifically, it facilitates the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes. The process, conducted in a dimethylformamide (DMF) solution using a platinum cathode and a magnesium anode, involves the generation of an aryl radical which then undergoes a cyclization reaction with a tethered alkyne. This is followed by a tandem carboxylation step where two molecules of carbon dioxide are incorporated, leading to the formation of 2,2-ring-fused succinic acid derivatives in moderate to good yields. researchgate.net
This reaction cascade successfully constructs various skeletons, including dihydrobenzofuran, indoline, and dihydrobenzothiophene. researchgate.net The use of this compound is crucial for the initial single-electron reduction of the aryl bromide, initiating the radical cascade.
Table 1: Examples of Aryl Radical Cyclization-Carboxylation Products
| Starting Material | Product Skeleton | Yield |
| 2-(2-Propynyloxy)bromobenzene | Dihydrobenzofuran | Moderate to Good |
| (2-Bromophenyl)(prop-2-yn-1-yl)sulfane | Dihydrobenzothiophene | 38% |
Data sourced from a study on aryl radical cyclization with alkynes followed by tandem carboxylation. researchgate.net
Photoelectrochemistry combines photochemistry and electrochemistry to generate reactive intermediates. oup.com this compound has been employed as a mediator in such systems. In a notable example, it was used in the assembly of 2,3-dihydrobenzofuran-3-ylacetic acids from olefinic precursors. oup.com
In these approaches, a photoexcited species, rather than direct electrochemical reduction, can be used to generate the radical anion of the mediator. This photoexcited radical anion is a stronger reductant and can initiate the electron transfer to the aryl halide, leading to the formation of the aryl radical. This merging of light and electricity can offer alternative reaction pathways and potentially overcome challenges associated with purely photochemical or electrochemical methods. oup.com
A common challenge in electrochemical synthesis is overreduction, where the desired product or intermediate is further reduced to an unwanted byproduct, lowering the selectivity and yield. While specific studies on preventing overreduction in this compound-mediated reactions are scarce, general strategies are applicable.
One key technique is controlled-potential electrolysis , where the cathode potential is maintained at a specific value that is sufficient to reduce the mediator but not the reaction intermediates or products. researchwithrutgers.com This precise control can significantly enhance selectivity.
Applications and Derivatives in Advanced Organic Synthesis
Utility in Polymer Science and High-Performance Materials Development
The influence of Methyl 4-tert-butylbenzoate extends into materials science, where it and its parent acid are used to tailor the properties of polymers.
This compound functions as an intermediate in the development of specialty polymers, notably as a modifier for alkyd resins. vinatiorganics.com The incorporation of the 4-tert-butylbenzoyl group into the polymer backbone can significantly enhance the performance characteristics of the resin. vinatiorganics.com Specifically, its use as an alkyd resin modifier can improve properties such as luster and color. vinatiorganics.com The parent compound, 4-tert-butylbenzoic acid (PTBBA), from which the methyl ester is derived, is widely used to improve the properties of alkyd resins, control the molecular size of polyesters, and act as a nucleating agent for polypropylene (B1209903). penpet.comvinatiorganics.comchemicalbook.com Metal salts of PTBBA are also employed as heat stabilizers for PVC. penpet.comvinatiorganics.com
Modification of Polymer Properties (e.g., Thermal Stability, Mechanical Performance)
In polymer chemistry, this compound, or more commonly its parent acid, 4-tert-butylbenzoic acid (PTBBA), is utilized as a modifier for alkyd and polyester (B1180765) resins. vinatiorganics.comansarabp.com Functioning as a monofunctional acid, it acts as a "chain stopper" during polymerization. By controlling the growth of polymer chains, it helps to regulate the final molecular weight of the resin. nih.gov This control is critical for tailoring the physical and chemical properties of the polymer to meet the demands of specific applications.
The incorporation of PTBBA into an alkyd resin formulation leads to significant improvements in the performance of coatings. It can enhance the initial luster and prolong the persistence of color and gloss in paints. vinatiorganics.com Furthermore, it accelerates the drying time and improves the chemical resistance, particularly against alkali and soapy water. google.com The bulky tert-butyl group contributes to the steric stability of materials, making it a valuable component in the development of advanced polymers where resistance to degradation is required. myskinrecipes.com
The following table illustrates the typical effects of using a benzoic acid derivative as a modifier in a pentaerythritol-based alkyd resin, demonstrating improvements in drying time and hardness.
Table 1: Comparative Properties of Unmodified vs. Modified Alkyd Resins : Table inspired by data on benzoic acid-modified alkyds, illustrating the principle of modification by aromatic monocarboxylic acids like PTBBA. Source: Data derived from findings presented in patent literature regarding benzoic acid-modified alkyds. google.com
| Property | Unmodified Alkyd | Modified Alkyd |
|---|---|---|
| Drying Time (Set to touch) | 15 hrs | 1.5 hrs |
| Drying Time (Tack free) | 23 hrs | 1.66 hrs |
| Sward Hardness (Air dried, 1 day) | 4 | 8 |
| Alkali Resistance (3% NaOH) | Destroyed in <4 hrs | Considerably affected in 15.5 hrs |
Application in Flavor and Fragrance Chemistry
This compound is utilized in the fragrance, cosmetics, and perfume industries as an aroma chemical. indiamart.com It is described as having a pleasant aromatic character. myskinrecipes.com Its scent profile is noted to work well with resinous and woody aromas, suggesting its use as a component in complex fragrance formulations to provide a grounding effect. chemicalbull.compaulaschoice.nlthegoodscentscompany.com
Research on Developing Novel Derivatives with Tailored Functionalities
A significant area of application for this compound is its use as a key intermediate in the synthesis of novel organic molecules with specific, tailored functions.
One of the most prominent derivatives is Avobenzone . This compound is a widely used oil-soluble ingredient in sunscreen products, prized for its ability to absorb the full spectrum of UVA radiation. This compound is a critical starting material in the industrial synthesis of Avobenzone. The process involves a base-catalyzed Claisen condensation reaction between this compound and 4-methoxyacetophenone. vinatiorganics.com
Another application is in the synthesis of sterically hindered trityl (triphenylmethyl) compounds. This compound is used in the manufacturing of tris(4-tert-butylphenyl)methyl chloride and its corresponding alcohol, tris(4-tert-butylphenyl)methanol . vinatiorganics.comnih.gov These compounds serve as bulky protecting groups or catalysts in specialized organic synthesis.
Furthermore, research has explored the development of antioxidant derivatives. For instance, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate , a hindered phenolic antioxidant, can be synthesized. This derivative is used as an intermediate in the creation of high-performance liquid crystal materials, where it contributes to improving the serviceability and stability of the final product.
The synthesis of these derivatives highlights the role of this compound as a versatile platform molecule, enabling the development of advanced materials with functionalities tailored for UV protection, chemical synthesis, and electronics.
Mechanistic Studies of Biological Activity of Methyl 4 Tert Butylbenzoate and Its Derivatives
Enzymatic Inhibition Studies (e.g., Urease)
Derivatives of 4-tert-butylbenzoic acid have demonstrated notable inhibitory effects against various enzymes, with urease being a prominent example. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key target in the management of diseases caused by ureolytic bacteria.
In a study focusing on newly synthesized N′-benzylidene-4-tert-butylbenzohydrazide derivatives, all compounds exhibited significant in vitro urease inhibition. The inhibitory activities, measured as IC₅₀ values, ranged from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM. For comparison, the standard urease inhibitor, thiourea, has an IC₅₀ value of 21.14 ± 0.425 µM. nih.gov This indicates that several of the synthesized derivatives possess inhibitory potency comparable to or greater than the standard.
Notably, two compounds from the synthesized series were found to be more active than thiourea. nih.gov The mechanism of inhibition by related compounds, such as hydroquinones with a tert-butyl group, has been shown to involve covalent binding to key cysteine residues within the enzyme's active site flap, leading to irreversible inactivation. nih.gov
Table 1: Urease Inhibition of Selected N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Derivative 1 | 15.28 ± 0.84 |
| Derivative 2 | 13.33 ± 0.58 |
| Derivative 3 | 22.14 ± 1.11 |
| Derivative 4 | 18.45 ± 0.92 |
| Thiourea (Standard) | 21.14 ± 0.425 |
This table presents a selection of the most active compounds from the study for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives (e.g., N'-Benzylidene-4-tert-butylbenzohydrazide)
The structure-activity relationship (SAR) analysis of N'-benzylidene-4-tert-butylbenzohydrazide derivatives has provided valuable insights into the chemical features that govern their inhibitory potency against urease. The general consensus from these studies is that the nature and position of substituents on the benzylidene ring play a crucial role in the compound's biological activity. nih.gov
Key findings from the SAR analysis include: nih.gov
Influence of Electron-Donating and Withdrawing Groups: The presence of electron-donating groups on the phenyl ring was found to have a more significant influence on the enzyme inhibition. This suggests that substituents capable of donating electron density enhance the inhibitory activity.
Effect of Hydroxyl Groups: Derivatives with hydroxyl (-OH) groups on the phenyl ring generally exhibited potent inhibitory activity. The position of the hydroxyl group was also found to be important, with ortho and para substitutions often leading to stronger inhibition.
Role of Halogens: The introduction of halogen atoms (e.g., chlorine, bromine) on the phenyl ring resulted in derivatives with good inhibitory potential. The electronegativity and position of the halogen substituent modulate the activity.
Impact of Multiple Substituents: In some cases, the presence of multiple substituents, such as a combination of hydroxyl and methoxy (B1213986) groups, led to a synergistic effect, resulting in highly potent inhibitors.
Table 2: SAR Highlights of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives
| Phenyl Ring Substituent | General Effect on Urease Inhibition |
|---|---|
| Electron-Donating Groups (e.g., -OH, -OCH₃) | Enhanced Activity |
| Electron-Withdrawing Groups (e.g., -NO₂) | Varied Activity |
| Halogens (e.g., -Cl, -Br) | Good Activity |
Investigations into Molecular Interactions and Binding Mechanisms
To understand the inhibitory activity of methyl 4-tert-butylbenzoate derivatives at the molecular level, computational and spectroscopic studies have been employed. Molecular docking simulations of N'-benzylidene-4-tert-butylbenzohydrazide derivatives with the urease enzyme have been performed to elucidate the binding interactions. nih.gov These studies help in visualizing how the inhibitors fit into the active site of the enzyme and which amino acid residues are involved in the binding.
While direct studies on this compound are limited, research on other methyl benzoate (B1203000) derivatives' interactions with proteins like bovine serum albumin (BSA) reveals common binding mechanisms. nih.govnih.gov These studies show that methyl benzoate derivatives can form stable complexes with proteins, primarily through hydrogen bonding and van der Waals forces. nih.govnih.gov The binding often occurs in a 1:1 stoichiometry, and the binding constants are typically in the order of 10⁴ M⁻¹. nih.govnih.gov
Environmental Fate, Transport, and Degradation Research
Biodegradation Pathways of Methyl 4-tert-butylbenzoate and Related Esters
Biodegradation is a primary mechanism for the removal of organic pollutants from the environment, utilizing the metabolic capabilities of microorganisms to transform or mineralize these compounds. nih.gov
While specific studies detailing the microbial degradation pathways of this compound are not extensively available, potential mechanisms can be inferred from research on related aromatic compounds. Microorganisms have evolved a wide array of enzymatic strategies to break down these chemicals. researchgate.net
For aromatic compounds, aerobic degradation is often initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the benzene (B151609) ring. This step makes the aromatic ring more susceptible to subsequent cleavage by dioxygenases. The resulting aliphatic intermediates are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net Anaerobic degradation of aromatic compounds is also possible and typically proceeds through different intermediates, often involving the activation of the molecule to a coenzyme A (CoA) ester, such as benzoyl-CoA, before reductive dearomatization and ring cleavage. semanticscholar.orgresearchgate.net
Given its structure, the microbial degradation of this compound would likely involve a two-stage process. The first step would be the hydrolysis of the ester bond, as discussed in the next section. The resulting metabolites would be 4-tert-butylbenzoic acid and methanol (B129727). Methanol is readily metabolized by many microorganisms. The 4-tert-butylbenzoic acid, as a substituted aromatic acid, would then be subject to degradation pathways similar to those described above, ultimately leading to the breakdown of the aromatic ring.
The initial and often rate-limiting step in the biodegradation of an ester like this compound is the cleavage of the ester bond. This reaction is catalyzed by a diverse and widely distributed group of enzymes known as carboxylesterases (EC 3.1.1.x). nih.gov These hydrolases are crucial in the metabolism of various compounds, including xenobiotics. nih.gov
The presence of an ester functional group in a molecule is often associated with metabolic instability due to the action of these enzymes. nih.gov The enzymatic hydrolysis of this compound would yield 4-tert-butylbenzoic acid and methanol.
However, research suggests that aromatic carboxylesters can be inherently more challenging to hydrolyze compared to aliphatic esters. This difficulty can be attributed to steric hindrance and polar effects imposed by the aromatic ring structure. nih.gov Consequently, while esterases are the key enzymes for initiating degradation, the rate of cleavage for this compound may be slower than for other non-aromatic esters. The efficiency of this enzymatic cleavage is a critical factor determining the compound's persistence in the environment. nih.gov
Environmental Monitoring and Ecotoxicological Assessments
Assessing the potential environmental impact of a chemical requires monitoring its presence in the environment and evaluating its toxicity to various organisms.
Currently, there is limited publicly available data on the monitoring of this compound in environmental compartments like soil, water, or air. Ecotoxicological assessments indicate that the compound is considered toxic to aquatic life and may cause long-term adverse effects in the aquatic environment. scbt.com
A key metric for ecotoxicological assessment is the Water Hazard Class (WGK), a German classification system. There appears to be conflicting information regarding the WGK for this compound, with some sources listing it as WGK 3 (severely hazardous to water) and others as WGK 1 (slightly hazardous to water). vinatiorganics.com This discrepancy highlights the need for standardized and verified ecotoxicological data.
Table 1: Water Hazard Classifications for this compound
| Classification System | Class | Description | Source(s) |
|---|
Note: Other sources may provide different classifications, indicating a need for further standardized assessment.
For comparison, extensive toxicity testing has been performed on the related compound MTBE. For freshwater organisms, acute toxicity (short-term exposure) was observed at concentrations ranging from 151 mg/L, while chronic toxicity (long-term exposure) was seen at levels of 51 mg/L or higher. epa.gov For saltwater species, the harmful concentrations were found to be 53 mg/L for short-term and 18 mg/L for long-term exposure. epa.gov However, the U.S. EPA has noted that typical environmental concentrations of MTBE in surface waters are thousands of times lower than these harmful levels. epa.gov
Strategies for Environmental Risk Mitigation
Effective risk mitigation for chemicals like this compound involves a combination of preventative measures and response strategies to handle accidental releases.
Preventative strategies focus on proper handling and storage to minimize the chance of spills. This includes storing the chemical in well-ventilated, cool, dry areas in tightly closed containers, away from incompatible materials such as oxidizing agents. fishersci.comechemi.com
In the event of a spill, a clear pollution incident response plan is crucial. netregs.org.uk Key mitigation strategies include:
Containment: Immediately stopping the source of the leak and preventing the spill from spreading or entering waterways, sewers, or soil. noaa.govnetregs.org.uksafetyculture.com This can be achieved using absorbent materials like sand, earth, or commercial sorbent pads. netregs.org.ukucsf.edu
Cleanup: Collecting the absorbed material using non-sparking tools and placing it in suitable, sealed containers for disposal. noaa.govucsf.edu Hosing down a spill is not recommended as it can spread the contamination. netregs.org.uk
Disposal: Treating the spilled chemical and contaminated materials as hazardous waste, which must be disposed of in accordance with local, state, and federal regulations at a designated facility. scbt.comnetregs.org.uk
For widespread contamination of soil or water, various environmental remediation technologies can be considered. These in-situ or ex-situ strategies include bioremediation (using microorganisms to degrade the contaminant), chemical oxidation, and adsorption onto materials like activated carbon. researchgate.netepa.gov The selection of a specific remediation strategy depends on site-specific conditions and the nature of the contaminant. researchgate.net
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis and design of molecules like Methyl 4-tert-butylbenzoate. These computational tools offer the potential to accelerate discovery, optimize reaction conditions, and design novel derivatives with enhanced properties.
Predictive Modeling for Derivative Design: Machine learning algorithms can be employed to design new derivatives of this compound with specific desired properties. By learning from the structure-property relationships of existing molecules, these models can predict the bioactivity, UV absorption spectra, or other functional characteristics of hypothetical derivatives. This in silico screening process allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the lab. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to develop such data-driven synthesis planning programs. nih.govnih.gov
Accelerating Knowledge Mining: Generative AI models like GPT-4 are emerging as powerful tools for rapidly extracting and structuring data from scientific literature. biorxiv.orgbiorxiv.org This capability can be harnessed to build comprehensive datasets on the synthesis, properties, and applications of this compound and related compounds, which can then fuel the development of more accurate ML models. biorxiv.org
| AI/ML Application Area | Specific Task | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis analysis and route suggestion | Discovery of more efficient and sustainable synthetic pathways. |
| Reaction Optimization | Predicting optimal reaction conditions (catalyst, solvent, temperature) | Increased reaction yields and reduced waste generation. |
| Derivative Design | In silico screening of novel molecular structures | Accelerated discovery of new bioactive or functional derivatives. |
| Knowledge Mining | Automated data extraction from research publications | Rapid creation of large, structured datasets for training ML models. biorxiv.org |
Innovations in Catalysis for Enhanced Sustainability and Efficiency
The synthesis of this compound traditionally involves esterification catalyzed by strong mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste. mdpi.com Research is increasingly focused on developing green and efficient catalytic systems to overcome these limitations.
Solid Acid Catalysts: A significant innovation is the use of solid acid catalysts, which are easier to separate from the reaction mixture and can often be reused, improving the process's sustainability.
Sulfonic Acid Resins: These resins have been shown to be effective catalysts for the esterification of p-tert-butylbenzoic acid with methanol (B129727), offering high catalytic activity, good stability, and environmental friendliness, with yields reaching 96%. google.com
Zirconium-Based Catalysts: Zirconium solid acids, particularly when supported on titanium, have demonstrated high catalytic activity for the synthesis of various methyl benzoates. mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 was found to be particularly effective. mdpi.com
Titanium Sulfate (B86663): This environmentally friendly catalyst has been used to synthesize this compound with product yields of 75-85% and high purity (≥98%). The process involves fewer steps and produces less waste compared to traditional methods. google.com
These advanced catalytic materials operate under milder conditions, which can help improve reaction efficiency and minimize waste. mdpi.com The shift towards recoverable and less hazardous catalysts is a key step in making the production of this compound more sustainable.
| Catalyst Type | Example | Key Advantages | Reported Yield |
|---|---|---|---|
| Traditional Mineral Acid | Concentrated Sulfuric Acid | High yield | Not specified, but known to be effective. mdpi.com |
| Solid Acid Resin | Sulfonic Acid Resin | Recyclable, non-corrosive, easy separation. google.com | 96% google.com |
| Environmentally Friendly Catalyst | Titanium Sulfate | Fewer steps, simple operation, less waste. google.com | 75-85% google.com |
| Mixed Metal Solid Acid | Zirconium/Titanium Solid Acid | High catalytic activity, potential for broad application. mdpi.com | Not specified for this specific ester, but high activity shown for related compounds. mdpi.com |
Exploration of Undiscovered Bioactive Derivatives and Their Mechanistic Roles
This compound is primarily known as a precursor to Avobenzone, a widely used UVA filter in sunscreens. vinatiorganics.comvinatiorganics.com This established role in personal care products provides a strong foundation for exploring new, structurally related derivatives with potentially novel or enhanced bioactivity.
Future research will likely focus on modifying the core structure of this compound to create a new generation of functional molecules. By introducing different functional groups onto the benzene (B151609) ring or altering the ester component, chemists can systematically tune the molecule's properties. For instance, the synthesis of compounds like Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride demonstrates that the aromatic ring is amenable to further functionalization. glpbio.com
The exploration could target derivatives with:
Broader UV Protection: Creating molecules that absorb across a wider spectrum of UVA and UVB radiation.
Antioxidant Properties: Incorporating moieties that can neutralize free radicals generated by UV exposure, providing a dual-protection mechanism in skincare.
Anti-inflammatory Activity: Designing derivatives that can soothe skin and mitigate the inflammatory response to sun exposure.
Enhanced Photostability: Improving upon the known instability of Avobenzone by creating derivatives that are less prone to degradation upon exposure to light.
Understanding the mechanistic roles of these new derivatives would be a crucial aspect of this research, involving detailed studies into how they interact with biological systems at a molecular level.
Comprehensive Lifecycle Analysis and Green Engineering Principles in Industrial Production
As environmental regulations and consumer expectations for sustainable products intensify, a holistic assessment of the entire production lifecycle of chemicals like this compound is becoming essential.
Green Engineering Principles: The industrial production of this compound can be significantly improved by applying the twelve principles of green engineering. These principles provide a framework for designing chemical processes and products that are inherently safer, more efficient, and environmentally benign.
Key applications of these principles to this compound production include:
Waste Prevention: Utilizing high-yield catalytic methods, such as those employing sulfonic acid resins, minimizes the formation of byproducts. google.com
Designing Safer Chemicals: Research into bioactive derivatives should also consider their environmental fate and toxicity profile to avoid creating persistent or harmful substances.
Energy Efficiency: Employing catalysts that operate at lower temperatures and pressures can significantly reduce the energy demands of the manufacturing process. mdpi.com
Use of Renewable Feedstocks: Future research could explore bio-based routes to the precursor p-tert-butylbenzoic acid, moving away from petroleum-based feedstocks.
By integrating LCA and green engineering, the chemical industry can move towards a more sustainable model for producing essential intermediates like this compound. epa.gov
Q & A
Q. What are the common synthetic routes for Methyl 4-tert-butylbenzoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 4-tert-butylbenzoic acid with methanol under acidic catalysis. However, advanced methods include electrochemical carboxylation. For example, Hara et al. (2020) demonstrated its use as a mediator in the electrochemical synthesis of succinic acid derivatives. The reaction employed Mg and Pt electrodes under 5 mA cm⁻² current, achieving yields up to 93% for heterocyclic derivatives . Key factors affecting yield include:
- Electrode material : Mg anode stabilizes intermediates via enolate formation.
- Current density : Optimized at 5 mA cm⁻² to balance reaction rate and side-product formation.
- Solvent system : Polar aprotic solvents enhance ion mobility.
Basic esterification protocols require careful control of acid catalyst concentration (e.g., H₂SO₄) and reflux conditions to avoid hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
- Mass Spectrometry (EI-MS) : NIST data (2023) provides a reference spectrum (NIST MS #117927) with key fragments at m/z 192 (M⁺), 137 (C₁₁H₁₃O⁺), and 121 (C₈H₉O₂⁺) .
- Gas Chromatography (GC) : Retention indices (e.g., 1410 on Ultra-1 column) aid in purity assessment .
- Proton Affinity and Ionization Energy : Gas-phase studies report proton affinity = 867.1 kJ/mol and ionization energy = 9.38 eV, critical for mechanistic computational modeling .
- NMR and FTIR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and tert-butyl group signals (δ 1.3 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can electrochemical synthesis parameters be optimized for higher yields of this compound-derived products?
To optimize electrochemical carboxylation:
- Electrode Pair Screening : Test alternative anodes (e.g., Al, Zn) to compare enolate stabilization efficiency with Mg .
- CO₂ Pressure Modulation : Higher pressures (5–10 bar) may enhance carboxylation rates but risk side reactions.
- Temperature Gradients : Perform controlled ramps (e.g., 25°C → 80°C) to assess kinetic vs. thermodynamic product dominance .
- In-situ Monitoring : Use cyclic voltammetry to track intermediate formation and adjust current density dynamically .
Q. What mechanistic insights explain this compound’s role in CO₂ carboxylation reactions?
The compound acts as a mediator by stabilizing reactive intermediates. In cyclization reactions with 2-(2-propynyloxy)bromobenzenes:
Enolate Formation : Mg²⁺ coordinates with the ester carbonyl, forming a stabilized enolate.
CO₂ Insertion : The enolate attacks electrophilic CO₂, forming a carboxylated intermediate.
Cyclization : Intramolecular nucleophilic substitution yields indoline or dihydrobenzofuran derivatives .
Computational studies (e.g., DFT) can model transition states to refine the proposed mechanism.
Q. How can contradictory gas-phase ion energetics data for this compound be resolved?
NIST data reports proton affinity (867.1 kJ/mol) and gas-phase basicity (836.2 kJ/mol) with variations due to experimental setups. To resolve discrepancies:
- Reproducibility Studies : Repeat measurements using standardized EI-MS conditions (e.g., 70 eV ionization energy) .
- Comparative Calibration : Cross-validate with reference compounds (e.g., methyl benzoate derivatives) under identical parameters.
- Computational Validation : Use Gaussian or ORCA software to calculate theoretical values and identify systematic errors .
Q. How to design stability studies for this compound under varying storage conditions?
- Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (e.g., >200°C).
- Hydrolytic Resistance : Incubate in buffered solutions (pH 4–10) and monitor ester hydrolysis via HPLC .
- Light Sensitivity : Expose to UV-Vis radiation and track degradation products using GC-MS .
Documentation of degradation pathways (e.g., tert-butyl group oxidation) is critical for handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
